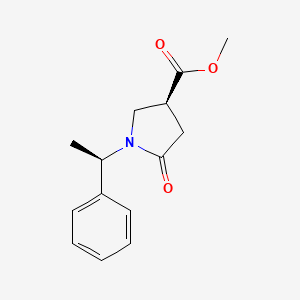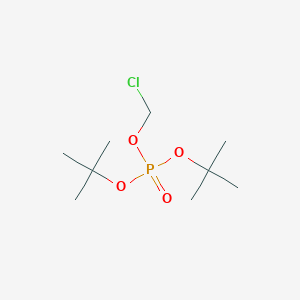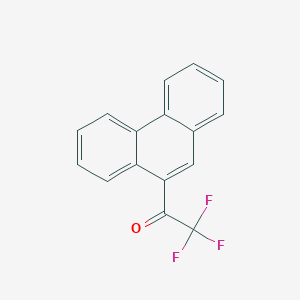
2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene
Descripción general
Descripción
2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene: is a brominated organic compound with the molecular formula C26H12Br4. It is known for its unique structure, which consists of two fluorene units connected by a double bond, with bromine atoms attached at the 2, 2’, 7, and 7’ positions. This compound is typically a light yellow to brown powder or crystal and has a melting point of 455°C .
Aplicaciones Científicas De Investigación
2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene has several applications in scientific research, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules .
Mecanismo De Acción
Target of Action
It is known to be used as a material in optoelectronic devices .
Mode of Action
It is a derivative of spirobifluorene, which is commonly used in perovskite solar cells (PSCs) as a hole transport material .
Biochemical Pathways
As a hole transport material, it may play a role in the charge transport pathway in PSCs .
Result of Action
In the context of PSCs, it may contribute to the overall efficiency of the device by facilitating charge transport .
Action Environment
The action, efficacy, and stability of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can be influenced by various environmental factors. For instance, the performance of optoelectronic devices can be affected by temperature, humidity, and light exposure .
Análisis Bioquímico
Biochemical Properties
2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can alter the enzyme’s activity and stability. Additionally, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can interact with proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. Long-term studies have shown that 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity. It is crucial to determine the optimal dosage to maximize the therapeutic potential of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene while minimizing its adverse effects .
Metabolic Pathways
2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress, lipid metabolism, and energy production. By modulating the activity of key enzymes in these pathways, 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene can alter the overall metabolic state of the cell, impacting processes such as ATP production and lipid synthesis .
Transport and Distribution
The transport and distribution of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment .
Subcellular Localization
2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene exhibits specific subcellular localization patterns, which are crucial for its activity and function. It has been found to localize to organelles such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins. This localization is often directed by targeting signals and post-translational modifications that guide the compound to its specific cellular destinations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene typically involves the bromination of 9,9’-bifluorenylidene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually include maintaining the temperature at room temperature and stirring the mixture for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of 9,9’-bifluorene derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed:
Substitution Reactions: Substituted bifluorenylidene derivatives.
Oxidation Reactions: Fluorenone derivatives.
Reduction Reactions: 9,9’-bifluorene derivatives
Comparación Con Compuestos Similares
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: A spirobifluorene derivative used in electroluminescent devices
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (spiro-OMeTAD): Commonly used as a hole transport material in perovskite solar cells.
Uniqueness: 2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene is unique due to its specific bromination pattern and the presence of a conjugated double bond system, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics and material science .
Propiedades
IUPAC Name |
2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZLDRAZNLKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC(=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550068 | |
| Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27192-91-2 | |
| Record name | 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)



![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)







